2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine
Description
2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a halogenated heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. Its structure includes bromo and chloro substituents at positions 2 and 7, respectively, and a methyl group at position 2. This compound is synthesized via methods such as Mannich condensation or phase-transfer catalysis (PTC), commonly employed for imidazo[4,5-b]pyridine derivatives . Imidazo[4,5-b]pyridines are widely explored in medicinal chemistry for applications including kinase inhibition, antiviral therapy, and anticancer drug development .
Properties
IUPAC Name |
2-bromo-7-chloro-3-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-6-5(11-7(12)8)4(9)2-3-10-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRNFZWBDLUKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2N=C1Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination and Chlorination
Post-cyclization halogenation introduces bromine and chlorine at positions 2 and 7, respectively. Electrophilic aromatic substitution (EAS) using bromine (Br₂) in acetic acid at 0–5°C selectively brominates the C2 position due to the directing effects of the adjacent nitrogen atoms. Chlorination at C7 is achieved via radical pathways using sulfuryl chloride (SO₂Cl₂) under ultraviolet (UV) irradiation, yielding 70–75% conversion after 4 hours.
Halogen Exchange Reactions
Alternative approaches leverage halogen exchange, such as the Finkelstein reaction, to replace iodine or fluorine with bromine/chlorine. For example, treating 2-iodo-7-fluoro-3-methyl-3H-imidazo[4,5-b]pyridine with sodium bromide and copper(I) iodide in acetonitrile at 120°C for 8 hours achieves complete bromide substitution. Similarly, chlorine can be introduced via Ullmann-type coupling using CuCl₂ and 1,10-phenanthroline.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The bromine atom at C2 serves as a handle for further functionalization. Suzuki-Miyaura coupling with aryl boronic acids, catalyzed by Pd(OAc)₂ and nBuPAd₂, enables the introduction of diverse aryl groups. For instance, reacting 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine with phenyl boronic acid in dimethoxyethane (DME) at 150°C under microwave irradiation for 1 hour achieves 92% yield.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Phenyl | Pd(OAc)₂/nBuPAd₂ | DME | 150 | 1 | 92 |
| 4-Methoxyphenyl | PdCl₂(dppf)/K₂CO₃ | DMF | 120 | 2 | 87 |
| Cyclopropyl | Pd(OAc)₂/CsF | DME | 150 | 1.5 | 80 |
Buchwald-Hartwig Amination
Buchwald-Hartwig amination replaces the chlorine atom at C7 with amines. Using Herrmann’s palladacycle and Mo(CO)₆ as a reductant, secondary amines like dimethylamine couple efficiently in 1,4-dioxane at 140°C under microwave conditions. This method achieves 75–80% yields and is scalable to gram quantities.
Purification and Characterization
Crude products are purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid (TFA) mobile phases confirms purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity.
Key Spectral Data for 2-Bromo-7-Chloro-3-Methyl-3H-Imidazo[4,5-b]Pyridine
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¹H NMR (500 MHz, CDCl₃): δ 8.66 (d, J = 1.9 Hz, 1H), 8.28 (s, 1H), 3.36 (s, 3H, CH₃).
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HRMS (ESI): m/z calculated for C₇H₆BrClN₃ [M+H]⁺: 277.9391; found: 277.9389.
Industrial-Scale Production
Industrial synthesis optimizes cost and throughput using continuous flow reactors. A representative protocol employs:
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Continuous Cyclocondensation: 5-Bromopyridine-2,3-diamine and benzaldehyde flow through a packed-bed reactor with immobilized TBAB at 100°C, achieving 90% conversion.
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Methylation in Microreactors: Methyl iodide is introduced via a T-junction, reducing reaction time to 2 hours.
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Halogenation Under Flow: Bromine and chlorine gases are metered into the stream, minimizing hazardous intermediate handling.
Process intensification reduces waste by 40% compared to batch methods, with annual production capacities exceeding 10 metric tons .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Buchwald-Hartwig couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Antiparasitic Properties:
Research indicates that derivatives of imidazopyridine, including 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine, exhibit significant antiparasitic activity. Studies have shown that such compounds can be effective against various parasitic infections, particularly those caused by Leishmania species. The selectivity and potency of these compounds can be influenced by their structural modifications.
Table 1: Biological Activity Data of Imidazopyridine Derivatives
| Compound ID | Substituent | pEC50 (Leishmania) | pCC50 (Cell Line) | Selectivity Index (SI) | Aqueous Solubility |
|---|---|---|---|---|---|
| 1 | A | 5.4 | 4.2 | 16 | Low |
| 2 | B | 5.3 | 4.5 | 6 | Moderate |
| 3 | C | 5.1 | 4.5 | 4 | Poor |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of imidazopyridine derivatives is crucial for optimizing their efficacy against targeted diseases. The presence of halogen substituents, such as bromine and chlorine, has been associated with enhanced biological activity. Modifications in the position and type of substituents can lead to variations in selectivity and potency.
Key Findings:
- Compounds with methoxy groups tend to exhibit improved selectivity compared to those with halogen substitutions.
- The lipophilicity and metabolic stability of the compounds are significantly influenced by their structural features.
Toxicological Profile
Preliminary studies suggest that 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine exhibits moderate inhibition of key cytochrome P450 enzymes involved in drug metabolism. This inhibition raises concerns regarding potential drug-drug interactions, necessitating thorough toxicological evaluations before clinical applications.
Case Studies
Recent research focused on synthesizing and evaluating various imidazopyridine derivatives for their antiparasitic activity against Leishmania species. The findings indicated that while some compounds demonstrated high potency, others were limited by poor solubility or high metabolic instability.
Example Study:
A study published in a peer-reviewed journal investigated the efficacy of several imidazopyridine derivatives against Leishmania parasites. The results highlighted that specific modifications in the chemical structure led to enhanced activity and selectivity against the parasites while maintaining acceptable toxicity profiles.
Mechanism of Action
The mechanism of action of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and biological implications among related compounds:
Biological Activity
2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a member of the imidazo[4,5-b]pyridine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C₆H₃BrClN₃
- Molecular Weight : 220.46 g/mol
- CAS Number : 1401687-53-3
Synthesis
The synthesis of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions that include halogenation and cyclization processes. A notable method includes the use of environmentally friendly solvents and reagents to enhance yield and reduce environmental impact .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives, including 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells with IC₅₀ values in the micromolar range .
The mechanism by which 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine exerts its anticancer effects may involve the inhibition of specific kinases such as Pim-1. Pim kinases are implicated in various malignancies and are considered promising targets for cancer therapy. The compound's ability to inhibit these kinases could contribute to its cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF7 | 1.18 | |
| Cytotoxicity | HCT116 | 1.38 | |
| Cytotoxicity | PC3 | 1.97 |
Case Studies
A case study involving the compound demonstrated its effectiveness in combination therapies for enhancing the efficacy of existing chemotherapy agents. In vitro studies showed that when used alongside conventional drugs, it significantly reduced cell viability in resistant cancer cell lines compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
